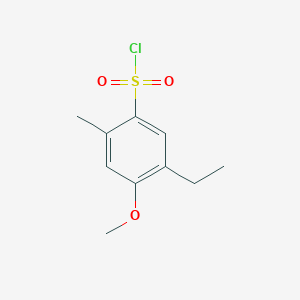

5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride

Description

5-Ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride characterized by three distinct substituents on the benzene ring: an ethyl group at position 5, a methoxy group at position 4, and a methyl group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for VEGFR2 (vascular endothelial growth factor receptor 2) inhibitors, due to its reactive sulfonyl chloride group, which facilitates nucleophilic substitution reactions .

The synthesis of this compound begins with commercially available 4-methoxybenzene-1-sulfonyl chloride (1), proceeding through a four-step pathway involving sulfonation, ethylation, nitration, and hydrogenation. The overall yield is 59%, with optimized conditions ensuring minimal byproduct formation (e.g., avoiding dinitro derivatives under controlled nitration) .

Properties

IUPAC Name |

5-ethyl-4-methoxy-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-4-8-6-10(15(11,12)13)7(2)5-9(8)14-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCSDBOSSVIFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=C1)S(=O)(=O)Cl)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Chlorosulfonic acid (ClSO₃H) acts as both a sulfonating and chlorinating agent, generating the sulfonyl chloride group in a single step. The process involves:

-

Electrophilic attack : ClSO₃H reacts with the aromatic ring to form a sulfonic acid intermediate.

-

Chlorination : Excess ClSO₃H converts the -SO₃H group to -SO₂Cl.

In a representative protocol, 5-ethyl-4-methoxy-2-methylbenzene (1 mol) is gradually added to chlorosulfonic acid (5–8 mol) at 5–10°C, followed by stirring for 5–10 hours. The exothermic reaction necessitates cryogenic conditions to suppress side reactions such as polysulfonation or oxidation.

Workup and Purification

Post-reaction, the mixture is quenched in ice water, precipitating the crude sulfonyl chloride. Filtration and recrystallization from ethanol-water mixtures yield the purified product. Patent data indicate a total yield of 75–76% and HPLC purity exceeding 99.5%.

Sulfuryl Chloride-DMF-H₂SO₄ Method

Catalytic Sulfonation-Chlorination

This method employs sulfuryl chloride (SO₂Cl₂) in the presence of N,N-dimethylformamide (DMF) and sulfuric acid (H₂SO₄). DMF activates SO₂Cl₂, generating a reactive chlorosulfonium intermediate that facilitates electrophilic substitution.

Procedure :

-

Catalyst preparation : DMF (1.0 mol) and SO₂Cl₂ (1.0 mol) are mixed at 25°C, followed by H₂SO₄ (0.025 mol).

-

Reaction : 5-ethyl-4-methoxy-2-methylbenzene (0.5 mol) is added dropwise at 70–90°C and stirred for 2–4 hours.

-

Isolation : The product is precipitated by adding heptane, filtered, and dried under vacuum.

Performance Metrics

This method achieves a yield of 78% with <0.5% byproducts (e.g., formyl derivatives). The use of H₂SO₄ suppresses aldehyde formation, enhancing selectivity.

Comparative Analysis of Synthetic Methods

| Parameter | Chlorosulfonic Acid Method | Sulfuryl Chloride-DMF-H₂SO₄ |

|---|---|---|

| Yield | 75–76% | 78% |

| Reaction Time | 5–10 hours | 2–4 hours |

| Temperature | 5–10°C | 70–90°C |

| Byproducts | <0.5% | <0.5% |

| Scalability | Industrial | Industrial |

The sulfuryl chloride method offers faster reaction times and milder purification steps, whereas chlorosulfonic acid requires rigorous temperature control. Both methods are scalable, with patented protocols emphasizing cost-effectiveness for bulk production.

Optimization Strategies for Industrial Applications

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonic Acids: Resulting from oxidation reactions.

Substituted Benzene Derivatives: From various substitution reactions.

Scientific Research Applications

Pharmaceutical Synthesis

Key Role in Drug Development

5-Ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to form sulfonamide bonds makes it valuable for developing drugs with enhanced efficacy and specificity.

Case Study: Anticancer Agents

Research has demonstrated that sulfonamide derivatives synthesized from this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, studies on TASIN analogs have shown that modifications to the sulfonamide moiety can lead to varying degrees of biological activity, highlighting the importance of structural variations in drug design .

Organic Synthesis

Facilitating Complex Molecule Formation

In organic chemistry, this compound is utilized for the sulfonylation of various substrates. This reaction enhances the efficiency of synthesizing complex molecules and facilitates the development of new chemical entities.

Data Table: Sulfonylation Reactions

| Substrate Type | Product Type | Reaction Conditions |

|---|---|---|

| Aromatic Compounds | Sulfonamides | Reflux with 5-ethyl-4-methoxy... |

| Alcohols | Sulfonic Esters | Mild conditions with base |

| Amines | Sulfonamides | Nucleophilic substitution reaction |

Agrochemical Development

Designing Effective Pesticides

The compound is also employed in agrochemical formulations, contributing to the design of effective pesticides and herbicides. Its ability to modify biological pathways in plants makes it a candidate for developing crop protection agents that improve yield and resistance to pests.

Case Study: Herbicide Efficacy

Research indicates that sulfonamide derivatives derived from this compound can enhance herbicidal activity by targeting specific metabolic pathways in plants, thereby providing a means to combat resistant weed species effectively .

Material Science

Development of Specialty Polymers

In material science, 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride is used to synthesize specialty polymers that exhibit enhanced properties such as durability and chemical resistance. This application is critical in industries where materials are exposed to harsh conditions.

Application Example: Coatings and Adhesives

Polymers developed using this compound have been shown to improve the performance of coatings and adhesives, making them suitable for use in automotive and construction applications.

Research Reagents

Valuable Laboratory Tool

As a reagent, 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride is invaluable in laboratory settings for various chemical reactions. It aids researchers in exploring new chemical pathways and reactions, facilitating advancements in synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical syntheses and modifications of organic molecules .

Comparison with Similar Compounds

Key Observations:

- Reactivity : The sulfonyl chloride group in the target compound enables direct reactions with amines or alcohols to form sulfonamides or sulfonate esters, whereas sulfonylurea herbicides (e.g., metsulfuron methyl ester) rely on pre-formed urea linkages for bioactivity .

- However, these groups enhance stability during multi-step syntheses .

Research Findings and Challenges

- Synthetic Challenges: Attempts to synthesize the target compound from 3-amino-4-hydroxybenzenesulfonic acid (B) failed due to incompatibility of hydroxyl and amino groups under nitration conditions .

- Thermal Stability : The ethyl and methoxy substituents enhance thermal stability compared to unsubstituted sulfonyl chlorides, as evidenced by successful reflux conditions during ethylation .

Biological Activity

5-Ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity and ability to interact with biological targets.

The molecular structure of 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride can be represented as follows:

- Molecular Formula : C₉H₁₁ClO₂S

- CAS Number : 2060052-50-6

The presence of the ethyl and methoxy groups contributes to the compound's lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activity of sulfonyl chlorides often involves their ability to form covalent bonds with nucleophilic sites in proteins, such as amino acids containing thiol or amine groups. This reactivity can lead to the inhibition of enzymes or disruption of protein-protein interactions. The specific mechanism for 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride remains under investigation, but similar compounds have demonstrated the following actions:

- Enzyme Inhibition : Interaction with enzymes involved in cellular signaling pathways.

- Antimicrobial Activity : Potential effects against bacterial strains through disruption of metabolic processes.

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives, including 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride. Research indicates that modifications in the sulfonamide structure can significantly affect their antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-Ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride | HeLa | 10 | |

| TASIN Analog | Colon Cancer | <100 | |

| 4-Methoxyphenyl-substituted TASIN | Various | Varies |

In a comparative study, 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride exhibited moderate cytotoxicity against HeLa cells, highlighting its potential as a lead compound for further development.

Antimicrobial Activity

Sulfonamide compounds are historically known for their antimicrobial properties. The biological activity of 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride has been evaluated against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | >128 |

These findings suggest that while the compound shows promise as an antimicrobial agent, further optimization is necessary to enhance its efficacy and reduce resistance.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various sulfonamide derivatives, including our compound of interest. Modifications to the arylsulfonamide moiety were systematically investigated to understand structure–activity relationships (SAR).

Key Findings from SAR Studies

- Substituent Effects : Electron-withdrawing groups significantly enhanced antiproliferative activity compared to electron-donating groups.

- Steric Hindrance : Increasing steric bulk at the para position resulted in decreased activity, indicating the importance of spatial arrangement for binding interactions.

- Combination Therapies : Some derivatives showed enhanced effects when used in combination with established chemotherapeutics, suggesting potential for synergistic therapies.

Q & A

Basic Question: What are the key structural features and reactivity trends of 5-ethyl-4-methoxy-2-methylbenzene-1-sulfonyl chloride?

Answer:

The compound features a sulfonyl chloride group (-SO₂Cl) at position 1, an ethyl group at position 5, a methoxy group at position 4, and a methyl group at position 2 on the benzene ring. The electron-withdrawing sulfonyl chloride enhances electrophilic substitution reactivity at meta/para positions, while the methoxy group (electron-donating) directs reactions to ortho/para positions. Steric hindrance from ethyl and methyl groups may reduce reactivity at adjacent sites. For synthesis strategies, diazotization and chlorosulfonation steps (as seen in analogous sulfonyl chloride syntheses ) are critical.

Advanced Question: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

Optimization requires balancing reaction conditions and purification steps:

- Diazotization and Chlorosulfonation : Use stoichiometric control of NaNO₂ and HCl to minimize byproducts (e.g., over-nitrosation). Evidence from analogous syntheses shows that CuCl₂ catalysis improves SO₂ incorporation efficiency .

- Thionyl Chloride Treatment : Refluxing with thionyl chloride (SOCl₂) and catalytic DMF ensures complete conversion of sulfonic acid intermediates to sulfonyl chloride .

- Purification : Column chromatography or recrystallization (ethanol/water mixtures) can isolate the product from unreacted precursors or isomers.

Basic Question: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- IR Spectroscopy : The sulfonyl chloride group exhibits strong absorption bands at ~1360 cm⁻¹ (asymmetric S=O stretch) and ~1170 cm⁻¹ (symmetric S=O stretch). Aromatic C-H stretches and methoxy C-O stretches appear at ~3000 cm⁻¹ and ~1250 cm⁻¹, respectively .

- NMR :

- ¹H NMR : Look for aromatic protons (δ 7.4–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and alkyl group signals (methyl: δ ~2.5 ppm; ethyl: δ ~1.2–1.4 ppm) .

- ¹³C NMR : Sulfonyl chloride carbon appears at ~55 ppm; aromatic carbons range from 110–150 ppm.

Advanced Question: How can researchers validate analytical methods (e.g., HPLC) for quantifying this compound in reaction mixtures?

Answer:

Method validation should adhere to ICH guidelines:

- Linearity : Prepare a calibration curve (0.1–100 µg/mL) using pure standard.

- Specificity : Confirm baseline separation from impurities (e.g., unreacted sulfonic acid) using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA).

- Accuracy/Precision : Spike recovery tests (80–120%) and triplicate injections (RSD <2%).

- Reference Standards : Use certified reference materials (CRMs) or synthesize in-house with ≥95% purity (validated by NMR and elemental analysis) .

Advanced Question: What environmental and safety precautions are critical when handling this compound?

Answer:

- Environmental Hazards : Classified as environmentally hazardous (WGK 2 in Germany). Avoid release into waterways; use closed-system disposal .

- Safety Protocols :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods (SOCl₂ releases HCl gas).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Question: How can conflicting data on reaction mechanisms (e.g., competing substitution pathways) be resolved?

Answer:

- Isotopic Labeling : Use deuterated reagents to track substitution patterns (e.g., DCl in diazotization).

- Computational Modeling : Density Functional Theory (DFT) calculations can predict favored pathways (e.g., meta vs. para substitution) based on transition-state energies.

- Kinetic Studies : Monitor intermediate formation via in-situ IR or HPLC to identify rate-determining steps .

Advanced Question: What strategies mitigate instability of the sulfonyl chloride group during storage or reactions?

Answer:

- Inert Atmosphere : Store under nitrogen/argon to prevent hydrolysis.

- Solvent Choice : Use anhydrous solvents (e.g., dichloromethane, THF) with molecular sieves.

- Low-Temperature Reactions : Conduct reactions at 0–5°C to slow decomposition.

- Stabilizers : Add stabilizers like pyridine (scavenges HCl) during synthesis .

Basic Question: How does the steric and electronic profile of substituents influence regioselectivity in further derivatizations?

Answer:

- Steric Effects : The 2-methyl and 5-ethyl groups hinder electrophilic attack at adjacent positions (C-1 and C-6).

- Electronic Effects : The 4-methoxy group directs electrophiles to C-3 and C-5 (ortho/para-directing), while the sulfonyl chloride withdraws electron density, favoring meta substitution.

- Case Study : In nucleophilic aromatic substitution, amines preferentially attack the less hindered C-3 position .

Advanced Question: How can researchers address discrepancies in reported melting points or spectral data?

Answer:

- Purity Verification : Re-crystallize the compound and re-analyze via DSC (melting point) and HPLC (purity).

- Spectral Reproducibility : Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆ for NMR) and instrument calibrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.